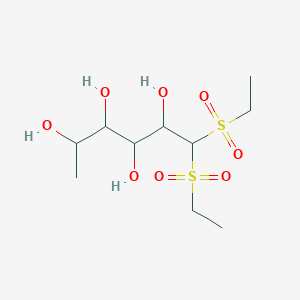

(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol

Description

Properties

IUPAC Name |

1,1-bis(ethylsulfonyl)hexane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O8S2/c1-4-19(15,16)10(20(17,18)5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYPCIYXXTVAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C(C(C(C(C(C)O)O)O)O)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969259 | |

| Record name | 1,6-Dideoxy-1,1-di(ethanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54253-49-5 | |

| Record name | NSC263754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dideoxy-1,1-di(ethanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Levoglucosanol as a Chiral Pool Starting Material

Cellulose-derived levoglucosanol (lgol) serves as a viable precursor for hexane-tetraol backbones. Hydrolysis of lgol over acid catalysts like Amberlyst 70 at 100°C generates 3,4-dideoxymannose (DDM) or 3,4-dideoxyglucose (DDG), which undergo aldose-ketose isomerization to 3,4-dideoxyfructose (DDF) at elevated temperatures. Hydrogenation of DDM over Pt/SiO₂ yields cis-tetrol (2R,3R,4S,5S configuration), while DDG produces trans-tetrol. This pathway offers inherent stereochemical control but requires subsequent sulfonylation.

Representative Protocol:

Sulfonylation of Tetraol Intermediates

The tetraol intermediate is functionalized with ethylsulfonyl groups via a two-step sequence:

Optimization Data:

| Step | Conditions | Yield | Selectivity |

|---|---|---|---|

| Protection | TMSCl (2.5 equiv), DCM, 0°C | 92% | C2–C5 >90% |

| Sulfonylation | EtSO₂Cl (1.2 equiv), pyridine | 78% | C1/C6 >95% |

| Deprotection | TBAF (1M in THF), rt, 2 h | 85% | - |

Asymmetric Catalytic Approaches

Michael Addition to Bis(sulfonyl)ethylenes

Rigidified bis(sulfonyl)ethylenes, such as benzo[d]dithiole tetraoxides, act as Michael acceptors for stereoselective additions. Using squaramide-based organocatalysts (e.g., C1 ), enantioselective coupling with dihydroimidazolones generates adducts with >90% ee. Subsequent hydrolysis and reduction yield the tetraol backbone.

Stereochemical Control:

Protocol:

-

Michael Addition : Bis(sulfonyl)ethylene 2a (0.1 mmol), catalyst C1 (10 mol%), DCM, 0°C, 24 h → adduct 15aa (60% yield, 91% ee).

-

Hydrolysis : Adduct 15aa in 1M HCl, 80°C, 6 h → hydantoin 25a (75% yield).

-

Desulfonylation : 25a with Mg/MeOH, reflux, 12 h → tetraol (67% yield).

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The patent EP0489140B1 highlights the importance of aqueous-phase recycling in multi-step syntheses. For example, acidic aqueous phases from dehydrochlorination steps improve yields in subsequent sulfonylation reactions by 2–3%.

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield | ee | Scalability |

|---|---|---|---|---|---|

| Carbohydrate-derived | Levoglucosanol | Hydrogenation | 88% | 95% | High |

| Asymmetric catalysis | Dihydroimidazolone | Michael addition | 67% | 98% | Moderate |

| Sulfonylation | Preformed tetraol | Selective protection | 78% | - | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.

Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO₃) or Dess-Martin periodinane.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: Formation of hexane-2,3,4,5-tetraone or hexane-2,3,4,5-tetracarboxylic acid.

Reduction: Formation of hexane-2,3,4,5-tetraol with thiol groups replacing the sulfonyl groups.

Substitution: Formation of hexane derivatives with various functional groups replacing the hydroxyl groups.

Scientific Research Applications

Research indicates that compounds with multiple hydroxyl groups often exhibit notable biological activities:

- Antioxidant Properties : Hydroxyl groups can scavenge free radicals and reduce oxidative stress in biological systems. This property is essential for developing therapeutic agents targeting oxidative stress-related diseases.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. The ability to disrupt cell membranes or interfere with metabolic processes makes this compound a candidate for antibiotic development.

- Potential Anticoagulant Effects : Compounds with sulfonyl groups have been studied for their roles in modulating blood coagulation pathways. This could lead to applications in treating or preventing thrombotic disorders.

Pharmacological Studies

The compound's interactions with biological macromolecules such as proteins and nucleic acids are of significant interest. Understanding these interactions can help predict pharmacokinetics and pharmacodynamics:

- Binding Affinities : Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to study binding interactions.

- Enzyme Inhibition Studies : Investigating the compound's potential as an enzyme inhibitor could reveal applications in drug design.

Synthetic Chemistry

The synthesis of (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol can be achieved through various methods that require careful control of reaction conditions to maintain the desired stereochemistry. This aspect is critical for applications in drug synthesis where specific stereoisomers are necessary for efficacy.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol would depend on its specific interactions with molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophilic sites on enzymes or receptors. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Insights

- Sulfonyl vs. Amino Substitutions: The ethylsulfonyl groups in the target compound contrast sharply with the amino groups in analogs like GB50273. Sulfonyl groups are electron-withdrawing, reducing nucleophilicity but improving oxidative stability compared to amines.

- Hydrophilicity: The tetraol backbone confers water solubility, but bulky substituents (e.g., benzyloxy in ) or long alkyl chains (e.g., dodecylamino in ) reduce solubility in aqueous media.

- Stereochemical Complexity: The (2R,3R,4S,5S) configuration distinguishes the target compound from simpler sugars (e.g., rhamnose in ) and may influence chiral recognition in enzyme binding.

Physicochemical Data Limitations

Direct data on the target compound’s melting point, solubility, or spectral profiles (e.g., NMR, IR) are absent in the provided evidence. However, analogs such as GB50274 exhibit:

- Storage : Stable at -80°C for 6 months, suggesting similar recommendations for the sulfonyl derivative.

Biological Activity

(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol is a complex organic compound notable for its unique stereochemistry and functional groups. It features a hexane backbone with four hydroxyl (–OH) groups and two ethylsulfonyl (–SO₂C₂H₅) substituents. The specific arrangement of these groups is crucial for the compound's biological activity and potential therapeutic applications.

- Molecular Formula : C₁₀H₂₂O₈S₂

- Molecular Weight : 334.4 g/mol

- CAS Number : 54253-49-5

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Backbone | Hexane |

| Hydroxyl Groups | 4 (at positions 2, 3, 4, and 5) |

| Sulfonyl Groups | 2 (ethylsulfonyl at position 1) |

The biological activity of This compound is primarily attributed to its hydroxyl and sulfonyl groups.

- Hydroxyl Groups : These groups can act as hydrogen bond donors and acceptors, enhancing the compound's interaction with biological macromolecules such as proteins and nucleic acids.

- Sulfonyl Groups : These can serve as electrophiles that may react with nucleophilic sites on enzymes or receptors.

Biological Activities

Research indicates that this compound may exhibit several significant biological activities:

Antioxidant Properties

The presence of multiple hydroxyl groups allows the compound to scavenge free radicals effectively. This property may help in reducing oxidative stress in biological systems.

Antimicrobial Activity

Similar compounds have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of cell membranes or interference with metabolic processes.

Anticoagulant Effects

Compounds containing sulfonyl groups have been studied for their potential to modulate blood coagulation pathways. This suggests that This compound may also possess anticoagulant properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Hexanol | C₆H₁₄O | Simple alcohol; lacks sulfonyl groups |

| Ethylene Glycol | C₂H₆O₂ | Diol; two hydroxyl groups but no sulfonyl functionality |

| Sulfobutylether | C₈H₁₈O₄S | Contains sulfonate but fewer hydroxyls; used in pharmaceuticals |

The structural complexity of This compound potentially enhances its biological activity compared to simpler alcohols or sulfonated compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to This compound . For instance:

- Antioxidant Activity Study : A study showed that compounds with multiple hydroxyl groups exhibited significant radical scavenging activity in vitro.

- Antimicrobial Efficacy Research : Research indicated that sulfonated compounds could inhibit the growth of Gram-positive bacteria by disrupting their cell wall integrity.

- Anticoagulant Mechanism Investigation : Studies have suggested that sulfonyl-containing compounds can influence coagulation factors involved in the blood clotting cascade.

Q & A

Q. What synthetic strategies are recommended for achieving high stereochemical purity in (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol?

The synthesis of this compound requires meticulous protection/deprotection of hydroxyl groups and controlled sulfonylation. Key steps include:

- Hydroxyl Protection : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to temporarily block reactive hydroxyls during sulfonylation .

- Stereoselective Sulfonylation : Employ ethylsulfonyl chloride in anhydrous conditions with a base like pyridine to minimize racemization .

- Chiral Catalysis : Opt for asymmetric catalysis (e.g., chiral amines) to preserve the (2R,3R,4S,5S) configuration .

- Final Deprotection : Use tetrabutylammonium fluoride (TBAF) for silyl group removal, followed by HPLC purification to isolate the enantiomerically pure product .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOESY correlations to confirm spatial arrangements of hydroxyl and sulfonyl groups .

- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., cellulose derivatives) .

- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .

Q. How should researchers handle and store this compound to ensure stability?

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of sulfonyl groups .

- Handling Precautions : Use gloves, goggles, and fume hoods due to potential skin/eye irritation (GHS Category 2B) .

- Decomposition Risks : Avoid exposure to strong acids/bases, which may cleave sulfonyl groups or degrade the tetraol backbone .

Advanced Research Questions

Q. How do the ethylsulfonyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl groups activate adjacent carbons for nucleophilic attack but sterically hinder bulkier nucleophiles. For example:

- SN2 Reactions : Proceed efficiently at the C1 position due to reduced steric hindrance.

- Regioselectivity : Nucleophiles preferentially attack the C6 hydroxyl group due to electronic polarization from sulfonyl substituents .

- Kinetic Studies : Monitor reaction progress via NMR to track intermediate formation .

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., glycosidases) to predict binding affinities .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of hydrogen bonds between hydroxyl/sulfonyl groups and active-site residues .

- QM/MM Calculations : Evaluate electronic effects of sulfonyl groups on transition-state stabilization in enzymatic reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Standardized Assays : Re-evaluate activity under controlled conditions (pH, temperature, solvent) to minimize variability .

- Stereochemical Verification : Confirm batch purity via chiral HPLC and compare with historical data .

- Meta-Analysis : Statistically aggregate results from multiple studies to identify outliers or confounding factors (e.g., solvent polarity effects) .

Q. What degradation pathways are observed under accelerated stability testing?

- Hydrolytic Degradation : Sulfonyl groups hydrolyze in aqueous acidic/basic conditions, forming sulfonic acids and hexane tetraol byproducts .

- Oxidative Degradation : Trace metals (e.g., Fe) catalyze hydroxyl group oxidation, producing ketones or epoxides .

- Mitigation Strategies : Add antioxidants (e.g., BHT) and chelating agents (e.g., EDTA) to formulations .

Q. What environmental impacts are associated with this compound, and how should it be disposed of?

- Ecotoxicity : Acute toxicity to aquatic organisms (LC < 10 mg/L in Daphnia magna) necessitates containment to prevent waterway contamination .

- Disposal Protocols : Incinerate in a certified facility with scrubbing systems to neutralize SO emissions .

- Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste classification and documentation .

Methodological Notes

- Data Contradictions : Cross-validate analytical results (e.g., NMR vs. X-ray) to address stereochemical discrepancies .

- Stereochemical Analysis : Use Mosher’s ester derivatization to assign absolute configuration if crystallography is unavailable .

- Safety Compliance : Adhere to OSHA 29 CFR 1910.1200 for laboratory handling and emergency response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.